4,6-Difluoro-1H-indazole-3-carbonitrile
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Overview
Description
4,6-Difluoro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H3F2N3. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at positions 4 and 6, along with a cyano group at position 3, makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-difluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions to form the indazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while reduction can produce amines .
Scientific Research Applications
4,6-Difluoro-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms and cyano group contribute to its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-indazole-3-carbonitrile: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dimethyl-1H-indazole-3-carbonitrile: Contains methyl groups instead of fluorine.
4,6-Difluoro-1H-indazole-3-carboxamide: Similar structure with a carboxamide group instead of a cyano group.
Uniqueness
4,6-Difluoro-1H-indazole-3-carbonitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets .
Properties
Molecular Formula |
C8H3F2N3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
4,6-difluoro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H3F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13) |
InChI Key |
PFYUAXXDTPJIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)F)F |
Origin of Product |
United States |
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